2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one
Beschreibung
This compound features a 4H-pyran-4-one core substituted with two distinct pharmacophores:
- A 3-chlorophenylpiperazine group at position 2, which is commonly associated with receptor-binding activity, particularly in serotonin or dopamine receptor ligands.
- A 2-morpholino-2-oxoethoxy chain at position 5, introducing hydrophilic and hydrogen-bonding capabilities.
Its molecular complexity arises from the pyranone core’s conjugation system and the piperazine-morpholino substituents, which may influence solubility, metabolic stability, and target affinity .
Eigenschaften
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5/c23-17-2-1-3-18(12-17)25-6-4-24(5-7-25)14-19-13-20(27)21(15-30-19)31-16-22(28)26-8-10-29-11-9-26/h1-3,12-13,15H,4-11,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJDXYOPOOMHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N3CCOCC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.89 g/mol. The structure features a pyran ring substituted with various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, highlighting its potential in several therapeutic areas:
- Antitumor Activity :
- Kinase Inhibition :
- Neuropharmacological Effects :
- Binding Affinity :
The proposed mechanisms by which 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one exerts its biological effects include:
- Inhibition of Kinase Activity : By specifically targeting kinases involved in cell growth and survival pathways, the compound can effectively halt tumor progression.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells contributes to its antitumor efficacy.
- Modulation of Neurotransmitter Systems : Potential interactions with serotonin or dopamine receptors may underpin its neuroactive properties.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Urea-Linked Thiazole-Piperazine Derivatives ()
Compounds such as 1f , 1g , 2a , and 2b (Table 1) share a thiazole-piperazine scaffold but differ in substituents and functional groups. Key distinctions include:
- Urea linkage: Absent in the target compound, which may reduce hydrogen-bond donor capacity compared to these urea derivatives.
- Substituent effects : The 3-chlorophenyl group in 2b (yield: 78.3%, ESI-MS m/z: 709.9) mirrors the target compound’s 3-chlorophenylpiperazine, suggesting shared electronic properties. However, the benzyloxy group in 2a/2b introduces steric bulk absent in the target compound.
Table 1: Comparison with Urea-Thiazole-Piperazine Derivatives
| Compound | Core Structure | Key Substituents | Yield (%) | ESI-MS (m/z) |
|---|---|---|---|---|
| 2b | Thiazole-piperazine | 3-Chlorophenyl, benzyloxy | 78.3 | 709.9 |
| Target Compound | Pyran-4-one | 3-Chlorophenylpiperazine, morpholino | N/A | ~500–550* |
*Estimated based on structural analogs in .
Ethyl Ester Piperazine-Thiazole Derivatives ()
Compounds 10d, 10e, and 10f (Table 2) feature ethyl ester-terminated piperazine-thiazole scaffolds. Notable differences:
- Ester vs. morpholino-ethoxy groups: The target compound’s morpholino-2-oxoethoxy group may enhance hydrophilicity compared to the lipophilic ethyl esters.
- Synthetic yield : Ethyl esters exhibit higher yields (89.1–93.4%) than urea derivatives, suggesting easier synthesis. The target compound’s yield is unspecified but may face challenges due to its complex substituents.
- Mass spectrometry : Ethyl esters (e.g., 10f , m/z: 514.2) are lighter than the target compound, reflecting simpler substituents .
Table 2: Comparison with Ethyl Ester Piperazine-Thiazole Derivatives
| Compound | Core Structure | Key Substituents | Yield (%) | ESI-MS (m/z) |
|---|---|---|---|---|
| 10f | Thiazole-piperazine | 3-Chlorophenyl, ethyl ester | 89.1 | 514.2 |
| Target Compound | Pyran-4-one | 3-Chlorophenylpiperazine | N/A | ~500–550* |
Pyran-4-one Analogs ()
The compound 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (T3D3769) shares the pyran-4-one core but lacks the piperazine and morpholino groups. This highlights:
- Simpler structure : T3D3769’s minimal substituents suggest lower receptor specificity compared to the target compound.
- Hydrophilicity: The hydroxyl groups in T3D3769 increase water solubility, whereas the target compound’s morpholino group balances lipophilicity and solubility .
Heterocyclic Compounds with Piperazine/Morpholino Groups (–5)
- Thieno[2,3-d]pyrimidines (EP2340258A1): These feature a sulfur-containing heterocycle with piperazine and morpholino groups.
- Chromen-4-ones (): Compounds like Example 64 include a chromenone core with fluoro-substituted phenyl groups. The fluorine atoms may enhance metabolic stability compared to the target compound’s chlorine substituent .
Key Research Findings and Trends
Substituent Impact : The 3-chlorophenyl group is recurrent in analogs (e.g., 2b , 10f ) and is associated with enhanced binding to aromatic receptor pockets.
Morpholino Advantage: The target compound’s morpholino-2-oxoethoxy group offers a unique balance of hydrophilicity and steric accessibility compared to esters or ureas.
Synthetic Feasibility : High-yield ethyl esters () suggest that simplifying substituents improves synthetic efficiency, whereas complex groups (e.g., benzyloxy in 2a/2b ) may hinder scalability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
